1-(3-(Trifluoromethoxy)phenyl)piperazine
Overview
Description
1-(3-(Trifluoromethoxy)phenyl)piperazine is a chemical compound belonging to the phenylpiperazine class It is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)piperazine typically involves the reaction of 3-(trifluoromethoxy)aniline with piperazine under specific conditions. One common method includes the following steps:
Starting Materials: 3-(Trifluoromethoxy)aniline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Procedure: The 3-(trifluoromethoxy)aniline is reacted with piperazine at an elevated temperature, typically around 80-100°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration or extraction methods.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-(Trifluoromethoxy)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Trifluoromethoxy)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)piperazine can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)piperazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.
1-(4-(Trifluoromethoxy)phenyl)piperazine: The position of the trifluoromethoxy group on the phenyl ring is different, potentially leading to variations in reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(8-10)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLJHVUEZZXDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630758 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54711-69-2 | |
Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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